Cas no 21521-90-4 (2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide)

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic compound featuring a chloroacetamide group linked to a 5-ethyl-1,3,4-thiadiazole moiety. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in synthetic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The presence of the thiadiazole ring enhances its potential bioactivity, while the chloroacetamide group allows for nucleophilic substitution reactions. Its stability under standard conditions and compatibility with various synthetic routes underscore its utility in research and industrial applications. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide structure
21521-90-4 structure
Product Name:2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No:21521-90-4
MF:C6H8ClN3OS
MW:205.665218353271
MDL:MFCD00466386
CID:249865
PubChem ID:329827033
Update Time:2025-06-15

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
    • 2-CHLORO-N-(5-ETHYL-[1,3,4]THIADIAZOL-2-YL)-ACETAMIDE
    • 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-acetamide
    • Acetamide,2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-
    • 2-Chloracetamido-5-aethyl-1,3,4-thiadiazol
    • 2-chloroacetyl-5-ethyl-1,3,4-thiadiazole
    • 2-Chloroacetylamino-5-ethyl-1,3,4-thiadiazole
    • 2-chloro-N-(5-ethyl(1,3,4-thiadiazol-2-yl))acetamide
    • AC1Q2U7Q
    • AC1Q5O0E
    • CTK4E7036
    • ST012640
    • GBCHYYJDLIXCPN-UHFFFAOYSA-N
    • CS-0307677
    • MFCD00466386
    • 21521-90-4
    • AKOS000100129
    • BB 0217231
    • LS-01172
    • 2-(2-Chloroacetamido)-5-ethyl-1,3,4-thiadiazole
    • DTXSID00342452
    • Z56886349
    • FT-0677277
    • EN300-04719
    • 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide #
    • ALBB-002302
    • STK205650
    • DB-028601
    • G37530
    • MDL: MFCD00466386
    • Inchi: 1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11)
    • InChI Key: GBCHYYJDLIXCPN-UHFFFAOYSA-N
    • SMILES: ClCC(NC1=NN=C(CC)S1)=O

Computed Properties

  • Exact Mass: 205.00784
  • Monoisotopic Mass: 205.0076608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • PSA: 54.88

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C367758-50mg
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
21521-90-4
50mg
$ 50.00 2022-04-01
TRC
C367758-100mg
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
21521-90-4
100mg
$ 65.00 2022-04-01
TRC
C367758-500mg
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
21521-90-4
500mg
$ 185.00 2022-04-01
Fluorochem
039045-1g
2-Chloro-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-acetamide
21521-90-4 95%
1g
£123.00 2022-03-01
Fluorochem
039045-5g
2-Chloro-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-acetamide
21521-90-4 95%
5g
£372.00 2022-03-01
Chemenu
CM114045-1g
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
21521-90-4 95%
1g
$157 2024-07-18
Chemenu
CM114045-5g
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
21521-90-4 95%
5g
$428 2024-07-18
abcr
AB214781-1 g
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide; 95%
21521-90-4
1 g
€230.10 2023-07-20
abcr
AB214781-5 g
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide; 95%
21521-90-4
5 g
€749.60 2023-07-20
eNovation Chemicals LLC
Y1256554-1g
2-CHLORO-N-(5-ETHYL-[1,3,4]THIADIAZOL-2-YL)-ACETAMIDE
21521-90-4 95%
1g
$185 2024-06-06

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:21521-90-4)2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Order Number:A1142102
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:54
Price ($):354.0
Email:sales@amadischem.com

Additional information on 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Professional Introduction to Compound with CAS No. 21521-90-4 and Product Name: 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Compound with the CAS number 21521-90-4 and the product name 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent and an ethyl group on the thiadiazole ring, contribute to its unique chemical properties and biological efficacy.

The 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide molecule exhibits a high degree of specificity in its interactions with biological targets, making it a promising candidate for further investigation in drug discovery. Recent studies have highlighted the importance of thiadiazole derivatives in the development of novel therapeutic agents. These compounds have shown potential in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The chloro substituent in the molecule enhances its binding affinity to certain enzymes and receptors, which is crucial for achieving the desired pharmacological effects.

In the realm of medicinal chemistry, the synthesis and optimization of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been subjects of extensive research. The thiadiazole core is known for its ability to modulate multiple biological pathways simultaneously, which is a desirable trait for developing multifunctional drugs. The ethyl group at the 5-position of the thiadiazole ring further influences the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets. This structural arrangement has been found to improve both solubility and bioavailability, critical factors for drug formulation.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide towards various protein targets. Molecular docking studies have revealed that this compound can effectively interact with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vitro assays have demonstrated its efficacy against certain cancer cell lines, indicating a possible role in oncology research. These findings underscore the importance of this compound in addressing unmet medical needs.

The synthesis of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the chloro substituent at the 2-position of the thiadiazole ring is a critical step that significantly impacts the compound's biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve this transformation efficiently. These methods not only enhance reaction efficiency but also minimize byproduct formation, ensuring a cleaner synthetic route.

From a pharmacokinetic perspective, 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrates favorable properties that are essential for drug development. Studies have shown that this compound exhibits moderate oral bioavailability and prolonged half-life in vivo, suggesting its potential for therapeutic use. Furthermore, its metabolic stability has been assessed through in vitro liver microsome studies, revealing minimal degradation under physiological conditions. These characteristics make it an attractive candidate for further clinical development.

The role of thiadiazole derivatives in modern medicine continues to expand with each passing year. Researchers are increasingly exploring their potential in treating complex diseases such as neurodegenerative disorders and autoimmune conditions. The unique structural features of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, including its chloro and ethyl substituents on the thiadiazole ring, contribute to its versatility as a pharmacological tool. By modulating key biological pathways affected by these diseases, this compound holds promise for addressing multiple health challenges simultaneously.

In conclusion,2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-y l)acetamide (CAS No. 21521 -90 -4) represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. The presence of chloro and ethyl groups on the thiadiazole ring enhances its interaction with biological targets while improving pharmacokinetic properties essential for drug development. As research continues to uncover new therapeutic applications for thiadiazole derivatives,this compound is poised to play a crucial role in addressing unmet medical needs across various disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21521-90-4)2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
A1142102
Purity:99%
Quantity:5g
Price ($):354.0
Email